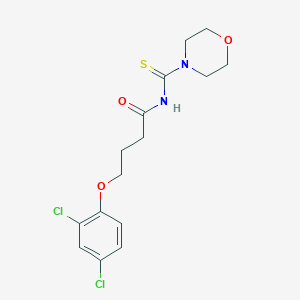![molecular formula C21H19N3O2S B320764 3-(4-METHOXYBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA](/img/structure/B320764.png)
3-(4-METHOXYBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea typically involves the reaction of 4-anilinophenyl isothiocyanate with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction conditions usually include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonyl derivatives of the thiourea.
Reduction: Amino derivatives of the aniline ring.
Substitution: Halogenated derivatives of the methoxybenzoyl group.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action
Propiedades
Fórmula molecular |
C21H19N3O2S |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-[(4-anilinophenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N3O2S/c1-26-19-13-7-15(8-14-19)20(25)24-21(27)23-18-11-9-17(10-12-18)22-16-5-3-2-4-6-16/h2-14,22H,1H3,(H2,23,24,25,27) |
Clave InChI |
YTCIIOKENVMYGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamothioyl]-5-bromofuran-2-carboxamide](/img/structure/B320683.png)
![N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320687.png)
![Ethyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320691.png)
![5-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320692.png)
![5-bromo-N-[(3,5-dichlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320694.png)
![5-bromo-N-[(4-iodophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320696.png)
![5-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320698.png)



![3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B320705.png)

![N-[(4-phenoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B320710.png)

